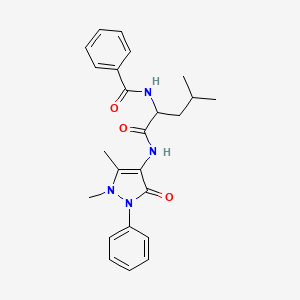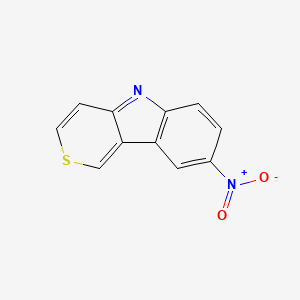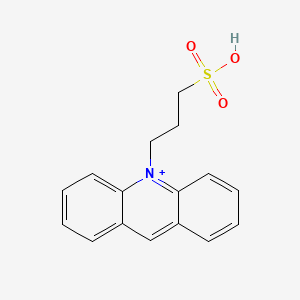
3-Acridin-10-ium-10-ylpropane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Sulfopropyl)acridinium betain typically involves the reaction of acridine with 1,3-propanesultone. The reaction proceeds under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for 10-(3-Sulfopropyl)acridinium betain are designed to optimize the yield and purity of the compound. These methods often involve large-scale reactions under controlled temperatures and pressures, followed by purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
10-(3-Sulfopropyl)acridinium betain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure and properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce different acridinium compounds .
Aplicaciones Científicas De Investigación
10-(3-Sulfopropyl)acridinium betain is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 10-(3-Sulfopropyl)acridinium betain involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths. This makes it useful in detecting and measuring various species in different environments .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-N-(3-sulfopropyl)quinolinium: Another chloride-sensitive fluorescent indicator used in biological applications.
3-(10-Acridinio)propanesulfonate: A similar compound with comparable fluorescence properties.
Uniqueness
10-(3-Sulfopropyl)acridinium betain stands out due to its high durability and stability, making it suitable for long-term applications. Its unique structure also allows for specific interactions with various molecular targets, enhancing its utility in scientific research .
Propiedades
Fórmula molecular |
C16H16NO3S+ |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-acridin-10-ium-10-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2/p+1 |
Clave InChI |
SMKBSSHVLHIPLU-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

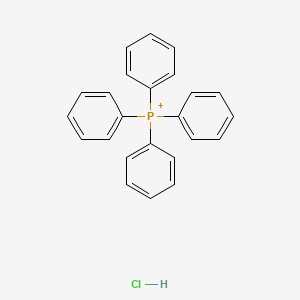


![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)
![4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12808717.png)

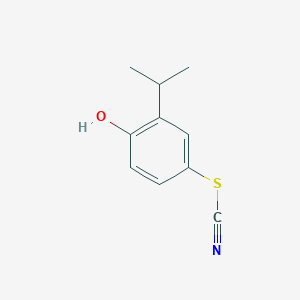
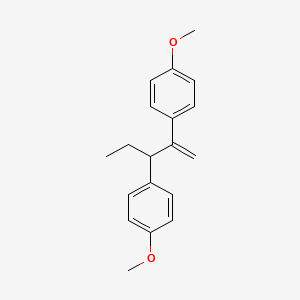
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
